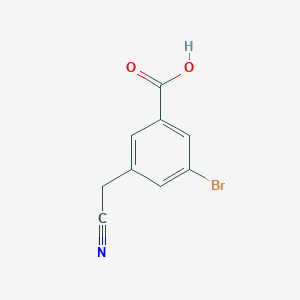
(R)-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is a chemical compound with a specific stereochemistry, characterized by the presence of a pyrrolidine ring substituted with a 2,4-dichlorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride typically involves the reaction of pyrrolidine with 2,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-N-(2,4-Dichlorobenzyl)pyrrolidin-3-amine hydrochloride
- 2,4-Dichlorobenzylamine derivatives
- Pyrrolidine-based compounds
Uniqueness
®-1-(2,4-Dichlorobenzyl)pyrrolidin-3-aminehydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or other similar compounds.
Propiedades
Fórmula molecular |
C11H15Cl3N2 |
|---|---|
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
(3R)-1-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14Cl2N2.ClH/c12-9-2-1-8(11(13)5-9)6-15-4-3-10(14)7-15;/h1-2,5,10H,3-4,6-7,14H2;1H/t10-;/m1./s1 |
Clave InChI |
NFMAPYYACRWGDZ-HNCPQSOCSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)CC2=C(C=C(C=C2)Cl)Cl.Cl |
SMILES canónico |
C1CN(CC1N)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


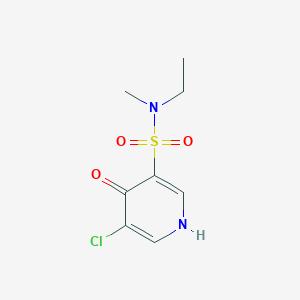
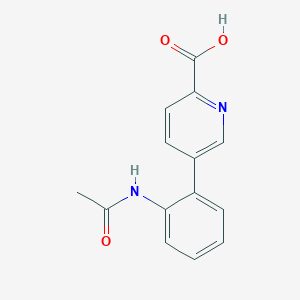
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13002177.png)
![Octahydrocyclopenta[b][1,4]thiazine1,1-dioxide](/img/structure/B13002181.png)
![dipotassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13002186.png)

![3-Bromo-7-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13002201.png)
![Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B13002211.png)

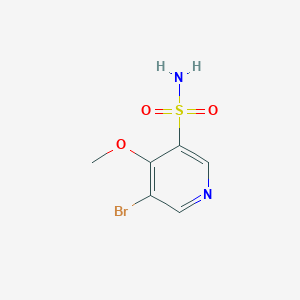
![4-Bromo-2-methylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B13002235.png)
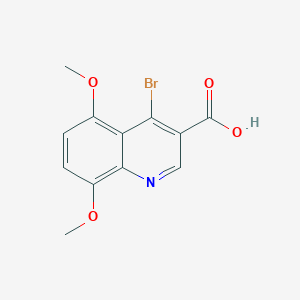
![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13002238.png)
